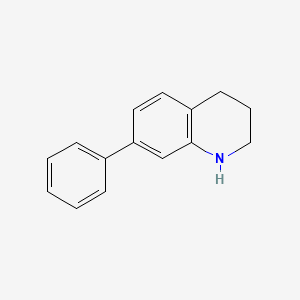

7-Phenyl-1,2,3,4-tetrahydroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 7th position, making it a significant scaffold in the development of pharmaceuticals and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the hydrogenation of quinolines using homogeneous and heterogeneous catalysts. This method requires harsh reaction conditions due to the high energy barrier in the hydrogenation process . Another method includes the oxidative cyclization of amino alcohols, C-H activation, and intramolecular nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.

化学反应分析

Types of Reactions: 7-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Hydrogenation can convert it to decahydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide catalyzed by selenium dioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Halogenation using bromine or chlorine, and alkylation using alkyl halides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline.

Substitution: Various substituted tetrahydroquinolines and quinolines.

科学研究应用

Anticancer Properties

One of the most promising applications of 7-Phenyl-1,2,3,4-tetrahydroquinoline derivatives is in cancer treatment. Research has shown that certain tetrahydroquinoline derivatives exhibit potent cytotoxic and antiproliferative activities against various cancer cell lines. For instance, a study evaluated the effects of synthesized tetrahydroquinolinones on human colon cancer cells (HCT-116) and breast cancer cells (MCF-7), revealing significant inhibition of cell growth through the induction of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 2.5 | Induction of ROS |

| Compound B | MCF-7 | 3.0 | Apoptosis via mitochondrial pathway |

| Compound C | A549 | 4.0 | Cell cycle arrest |

Neuroprotective Effects

This compound derivatives have also been investigated for their neuroprotective properties. Some compounds have shown potential in minimizing ischemic nerve damage following strokes or heart attacks by acting as neuroprotective agents . This suggests that these compounds may be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

Additionally, certain derivatives of this compound class have demonstrated antimicrobial properties. Studies have indicated that some tetrahydroquinolines possess activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum efficacy makes them candidates for developing new antibiotics.

Case Study 1: Development of Anticancer Agents

A recent study focused on synthesizing novel tetrahydroquinolinones and assessing their anticancer activities against colorectal cancer cells. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways . The structure–activity relationship (SAR) was analyzed to optimize the compounds for greater efficacy.

Case Study 2: Neuroprotection in Ischemia

Another research effort explored the neuroprotective effects of this compound derivatives in models of cerebral ischemia. The findings suggested that these compounds could significantly reduce neuronal death and improve functional recovery post-injury .

作用机制

The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein, a process linked to neurodegenerative diseases . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold but lacks the phenyl group at the 7th position.

Nicainoprol: An antiarrhythmic drug with a similar core structure.

Oxamniquine: A schistosomicide with a related tetrahydroquinoline framework.

Uniqueness: 7-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 7th position, which enhances its biological activity and makes it a valuable scaffold for drug development. Its diverse reactivity and wide range of applications further distinguish it from other similar compounds.

生物活性

7-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

The structure of this compound features a quinoline ring system with a phenyl group at the 7th position. This unique configuration enhances its biological activity and makes it a significant scaffold in drug development. Tetrahydroquinoline derivatives are known to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties .

Target Interactions

Tetrahydroquinoline derivatives interact with multiple biological targets depending on their structural characteristics. For instance:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Some studies have indicated that related compounds can inhibit nNOS, an enzyme involved in neurodegenerative disorders. Compounds derived from 7-phenyl-2-aminoquinoline have shown selective inhibition of nNOS with improved potency and selectivity .

- NF-κB Pathway Modulation : Research has identified tetrahydroquinolines as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammatory responses and cancer progression .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Oxidative Stress Regulation : Related compounds have demonstrated the ability to inhibit enzymes involved in catecholamine metabolism, such as monoamine oxidase and DOPA decarboxylase. This suggests potential antioxidant properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, a comparison with similar compounds is essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Antioxidant and neuroprotective | Lacks phenyl group at the 7th position |

| Nicainoprol | Antiarrhythmic | Similar core structure |

| Oxamniquine | Schistosomicide | Related tetrahydroquinoline framework |

| 7-Phenyl-2-aminoquinoline | Selective nNOS inhibitor | Enhanced selectivity for nNOS |

Research Applications

The potential applications of this compound in scientific research include:

- Medicinal Chemistry : As a building block for synthesizing complex organic molecules.

- Pharmacology : Investigated for its anticancer and anti-inflammatory properties.

- Neuroscience : Potential role in developing treatments for neurodegenerative diseases due to its interaction with nNOS.

Case Studies

Recent studies have highlighted the efficacy of tetrahydroquinolines in various contexts:

- Cancer Cell Line Studies : A series of tetrahydroquinolines were synthesized and evaluated against human cancer cell lines (NCI-H23, MDA-MB-231). Among these derivatives, one compound exhibited cytotoxicity significantly greater than reference drugs .

- Inflammation Models : In vitro assays demonstrated that certain tetrahydroquinolines could effectively inhibit NF-kB activation in response to inflammatory stimuli .

属性

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOTBWGEXECMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。